Diethyl pentafluorophenyl-malonate
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Overview
Description
Diethyl pentafluorophenyl-malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pentafluorophenyl group attached to the malonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pentafluorophenyl-malonate can be synthesized through the alkylation of diethyl malonate with pentafluorobenzyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl pentafluorophenyl-malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: It can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for enolate formation.
Hydrolysis: Aqueous acid such as hydrochloric acid is used for ester hydrolysis.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl pentafluorophenyl-malonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl pentafluorophenyl-malonate involves the formation of reactive intermediates such as enolates and carbanions. These intermediates participate in nucleophilic substitution and addition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A commonly used malonate ester with similar reactivity but lacking the pentafluorophenyl group.
Dimethyl malonate: Another malonate ester with similar properties but different ester groups.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl pentafluorophenyl-malonate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity.
Properties
IUPAC Name |
diethyl 2-(2,3,4,5,6-pentafluorophenyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F5O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)9(16)11(18)10(17)8(5)15/h6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWVDXADPLRDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456364 |
Source
|
Record name | Diethyl pentafluorophenyl-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-05-4 |
Source
|
Record name | Diethyl pentafluorophenyl-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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